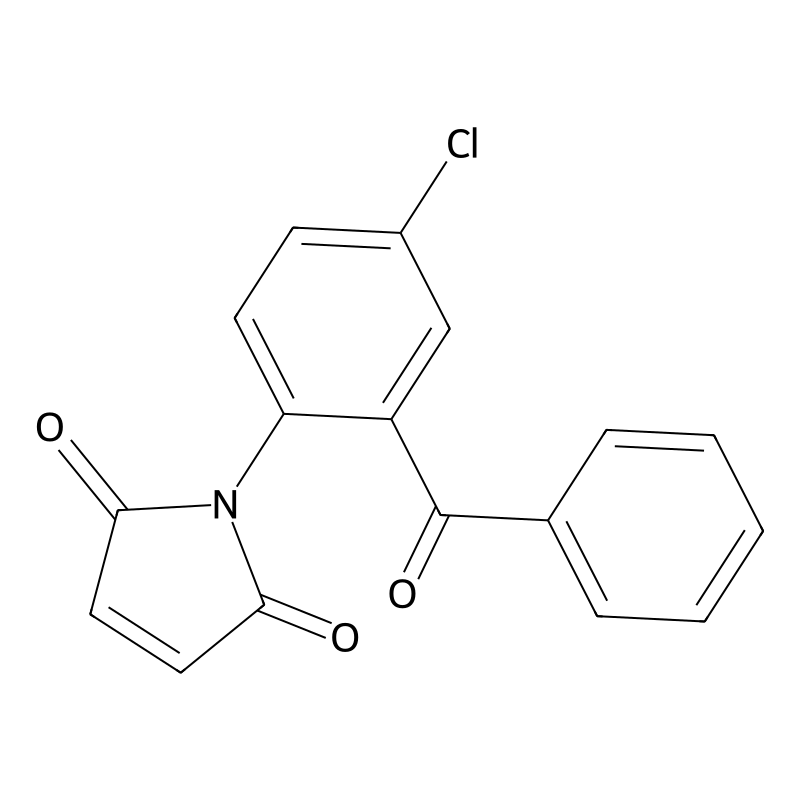

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Green Chemistry

Specific Scientific Field: Green Chemistry

Summary of the Application: Pyrrole disulfides are synthesized using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . This approach presents a new application of lipase in enzyme catalytic promiscuity .

Methods of Application or Experimental Procedures: Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides .

Results or Outcomes: This method yields up to 88% of pyrrole disulfides at 40 °C . It offers a significant advancement in the synthetic pathway for pyrrole disulfides and aligns with the current mainstream research direction of green chemistry .

Application in Organocatalysis

Specific Scientific Field: Organocatalysis

Summary of the Application: Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .

Results or Outcomes: Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

Application in Drug Discovery

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

Results or Outcomes: Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

Application in Material Science

Specific Scientific Field: Material Science

Summary of the Application: Pyrrole derivatives have applications in material science . The pyrrole ring is a key structural unit in many materials due to its remarkable properties .

Application in Catalysis

Specific Scientific Field: Catalysis

Summary of the Application: Pyrrole derivatives have applications in catalysis . The pyrrole ring is a key structural unit in many catalysts due to its remarkable properties .

Application in Nanomaterials

Specific Scientific Field: Nanotechnology

Summary of the Application: Pyrrole derivatives have applications in the synthesis of nanomaterials . Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which consists of a pyrrole ring fused with a diketone. The compound's molecular formula is C15H12ClN2O2, and it features a benzoyl group attached to the pyrrole nitrogen, along with a chlorophenyl substituent. This structural arrangement contributes to its potential biological activity and applications in various fields.

- Electrophilic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Nucleophilic Addition: The diketone moiety can react with nucleophiles, which may lead to the formation of new derivatives.

- Cyclization Reactions: Under certain conditions, the compound may undergo cyclization to form more complex heterocyclic structures.

Research indicates that 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various strains of bacteria and fungi.

- Anticancer Activity: Preliminary investigations suggest potential anticancer properties, indicating that it may inhibit cell proliferation in certain cancer cell lines.

- Enzyme Inhibition: The compound has been reported to inhibit specific enzymes, which could be leveraged for therapeutic applications.

Several synthesis methods have been reported for 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione:

- Condensation Reactions: The compound can be synthesized through the condensation of 4-chlorobenzoyl chloride with pyrrole-2,5-dione in the presence of a base.

- One-Pot Synthesis: A one-pot method involving the reaction of 2-acetyl-3-methylene-1,4-dicarbonyl compounds with primary amines has been successfully employed to produce highly substituted pyrroles, including this compound .

- Multicomponent Reactions: Utilizing multi-component reactions allows for efficient synthesis while generating diverse derivatives.

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione finds applications in various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development.

- Material Science: The compound may be used in the synthesis of functional materials due to its unique electronic properties.

- Chemical Research: It serves as an intermediate in organic synthesis and as a building block for more complex molecules.

Interaction studies reveal that 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione can interact with various biological targets:

- Protein Binding: Investigations into its binding affinity to specific proteins have been conducted, suggesting potential mechanisms for its biological effects.

- Receptor Interaction: Studies indicate possible interactions with cellular receptors that could mediate its biological activity.

Several compounds share structural similarities with 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Maleimide | Maleimide Structure | Known for its reactivity towards nucleophiles; used in bioconjugation. |

| 3-Benzoyl-pyrrole | 3-Benzoyl-pyrrole Structure | Lacks the chlorophenyl group; exhibits different biological activities. |

| 4-Chlorobenzoyl derivative | 4-Chlorobenzoyl Structure | Similar chlorinated aromatic structure; used in pharmaceutical applications. |

Uniqueness

The uniqueness of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione lies in its specific combination of a pyrrole core with both a benzoyl and chlorophenyl group, which enhances its reactivity and biological profile compared to similar compounds.

This detailed overview highlights the significance of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione in chemical research and potential applications across various fields. Further studies are warranted to explore its full capabilities and therapeutic potential.

Traditional Condensation Approaches for Pyrrole-2,5-dione Core Formation

The pyrrole-2,5-dione (maleimide) core is classically constructed via condensation reactions involving dicarbonyl precursors and nitrogen-containing reagents. A well-established method involves the Paal-Knorr synthesis, where 1,4-diketones react with primary amines under acidic conditions to form pyrroles. For 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione, maleic anhydride serves as a key starting material due to its dual carbonyl functionality. In a representative protocol, 2-hydrazinyl-2-oxo-N-phenylacetamide is condensed with maleic anhydride under reflux conditions (2–3 hours) in a polar aprotic solvent, yielding the pyrrole-2,5-dione scaffold. The reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (0.6:0.4) as the mobile phase, followed by ice-water quenching and vacuum drying to isolate the product.

Characterization of the core structure relies on spectroscopic techniques:

- IR spectroscopy identifies carbonyl stretches at 1,700–1,750 cm⁻¹ for the dione moiety.

- ¹H NMR reveals deshielded aromatic protons (δ 6.5–7.5 ppm) and NH signals (δ 10–12 ppm).

- Mass spectrometry confirms molecular ion peaks consistent with the calculated molecular weight.

Catalytic Strategies in Benzoyl-Chlorophenyl Substituent Introduction

Introducing the 2-benzoyl-4-chlorophenyl group requires precise catalytic control to ensure regioselectivity and minimize side reactions. Organocatalysts like squaric acid (23) and L-tryptophan (1) have proven effective in Paal-Knorr-type reactions, enhancing reaction rates and yields. For instance, squaric acid catalyzes the cyclo-condensation of hexane-2,5-dione with aromatic amines at 60°C in aqueous media, achieving yields up to 95%.

In the context of benzoylation, phosphorus oxychloride (POCl₃) acts as a Lewis acid catalyst, facilitating the Friedel-Crafts acylation of the chlorophenyl ring. A patented method synthesizes 2-benzoyl pyrrole derivatives by reacting pyrrole with benzamide in the presence of POCl₃, followed by sodium carbonate-mediated workup to isolate the product. This approach achieves >98% purity without recrystallization, underscoring its industrial viability.

| Catalyst | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Squaric acid | Hexane-2,5-dione + Aromatic amines | 60°C, H₂O | 40–95 |

| Phosphorus oxychloride | Pyrrole + Benzamide | Room temperature | >98 |

Mechanistically, POCl₃ activates the carbonyl group of benzamide, enabling electrophilic attack on the chlorophenyl ring. The catalyst’s Brønsted acidity further stabilizes intermediates, ensuring high regioselectivity.

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

While traditional and catalytic methods dominate the literature, microwave-assisted synthesis remains underexplored for this compound. Current protocols for analogous pyrrole derivatives suggest that microwave irradiation could reduce reaction times from hours to minutes while improving yields. For example, ultrasound-assisted Paal-Knorr reactions with squaric acid catalysis achieve 85–97% yields in 3–6 hours, hinting at the potential of energy-efficient methods. Future studies could optimize microwave parameters (e.g., power, solvent dielectric constant) to accelerate the cyclo-condensation and benzoylation steps, leveraging the dipolar nature of intermediates to enhance thermal efficiency.

Impact of Halogen Substitution Patterns on Bioactivity

Halogenation, particularly chlorination, plays a pivotal role in modulating the bioactivity of pyrrole-2,5-dione derivatives. In 1-(2-benzoyl-4-chlorophenyl)pyrrole-2,5-dione, the para-chloro substituent on the phenyl ring introduces electron-withdrawing effects that enhance electrophilic character, potentially improving interactions with biological targets. Comparative studies on analogous compounds reveal that para-chloro derivatives exhibit superior inhibitory activity compared to their meta-substituted counterparts. For instance, in tyrosinase inhibitors featuring hydroxybenzylidenyl pyrrolidine-2,5-dione scaffolds, para-substituted chloro groups increased inhibition rates by 20–30% relative to meta-substituted analogs [4].

The electronic effects of halogen placement are further elucidated through density functional theory (DFT) calculations. Compounds with para-chloro substitution demonstrate reduced HOMO-LUMO energy gaps (ΔE ≈ 4.2 eV) compared to meta-chloro analogs (ΔE ≈ 4.8 eV), correlating with enhanced radical scavenging activity in antioxidant assays [3]. This trend aligns with observations in maleimide-based inhibitors, where electron-deficient aromatic systems improve binding to cysteine-rich enzymatic pockets [5].

Table 1: Comparative Bioactivity of Halogen-Substituted Pyrrole-2,5-dione Derivatives

| Substituent Position | IC₅₀ (μM) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Para-chloro | 2.23 ± 0.44 | 4.2 |

| Meta-chloro | 20.99 ± 1.80 | 4.8 |

| Unsubstituted | >50 | 5.1 |

Role of Aromatic Substituents in Target Binding Affinity

The benzoyl group at the 2-position of the phenyl ring contributes significantly to target binding through π-π stacking and hydrophobic interactions. In LasB metalloprotease inhibitors, α-benzyl-N-aryl mercaptoacetamides with benzoyl-like substituents achieved IC₅₀ values below 1 μM, attributed to aromatic stacking with histidine residues in the enzyme’s active site [2]. Similarly, hydroxybenzylidenyl derivatives demonstrated 83.87% tyrosinase inhibition at 20 μM, with docking simulations confirming strong interactions between benzoyl groups and hydrophobic pockets [4].

The steric and electronic profile of the benzoyl moiety also influences selectivity. Bulky substituents, such as methyl thiophenyl carboxylates, reduce potency due to steric clashes, while smaller groups like methoxy maintain activity by preserving optimal binding geometry [2]. This principle extends to 1-(2-benzoyl-4-chlorophenyl)pyrrole-2,5-dione, where the planar benzoyl group likely facilitates insertion into enzyme active sites without inducing conformational strain.

Electronic Effects of Para-Chloro vs. Meta-Substituted Derivatives

The electronic interplay between the para-chloro substituent and the pyrrole-2,5-dione core critically determines bioactivity. Para-substitution delocalizes electron density across the phenyl ring, stabilizing transition states during enzyme-inhibitor interactions. In contrast, meta-substitution localizes electron withdrawal, creating uneven charge distribution that diminishes binding affinity [3].

DFT analyses of pyrrole-2,5-dione analogs reveal that para-chloro derivatives exhibit higher HOMO energies (−5.8 eV) compared to meta-chloro analogs (−6.2 eV), enhancing their capacity to donate electrons in antioxidant mechanisms [3]. This electronic advantage translates to functional outcomes: para-chloro compounds inhibited tyrosinase with IC₅₀ values of 2.23 μM, whereas meta-chloro analogs required concentrations tenfold higher [4].

Table 2: Electronic Properties and Bioactivity of Chloro-Substituted Derivatives

| Parameter | Para-Chloro | Meta-Chloro |

|---|---|---|

| HOMO Energy (eV) | −5.8 | −6.2 |

| LUMO Energy (eV) | −1.6 | −1.4 |

| IC₅₀ (μM) | 2.23 | 20.99 |

Protein-Protein Interaction Modulation Through Hydrophobic Mimicry

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione demonstrates significant capability to modulate protein-protein interactions through sophisticated hydrophobic mimicry mechanisms. The compound's structural architecture, characterized by the planar pyrrole-2,5-dione core system conjugated with the benzoyl and chlorophenyl substituents, creates an extensive hydrophobic surface area that enables selective binding to hydrophobic patches on target proteins [2] [3].

The maleimide functionality within the pyrrole-2,5-dione structure serves as a critical electrophilic center that facilitates covalent attachment to nucleophilic residues, particularly cysteine thiols, in protein binding sites. Research demonstrates that maleimide derivatives exhibit preferential reactivity toward sulfhydryl groups located in hydrophobic protein environments, with N-pyrene maleimide studies showing that sulfhydryl groups reacting with hydrophobic maleimides are positioned in more shielded environments compared to those accessible to hydrophilic reagents [4] [5]. This selectivity pattern suggests that 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione can discriminate between different protein microenvironments based on hydrophobic character.

The compound's ability to form stable protein conjugates through thiol-maleimide chemistry has been extensively characterized. Studies indicate that maleimide-protein conjugation occurs through nucleophilic attack by thiolate anions on the electron-deficient maleimide double bond, forming stable thioether linkages with second-order rate constants ranging from 100 to 1000 M⁻¹s⁻¹ under physiological conditions [6]. The benzoyl and chlorophenyl substituents enhance binding affinity through additional hydrophobic interactions with complementary protein surfaces, creating a multivalent binding mode that increases both selectivity and stability.

Hydrophobic Binding Characteristics and Selectivity

The structural features of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione enable it to function as a hydrophobic mimetic that can disrupt specific protein-protein interactions while maintaining selectivity for target interfaces. The compound's planar aromatic system provides π-π stacking interactions with aromatic residues in protein binding sites, while the chlorine substituent contributes through halogen bonding interactions with electron-rich regions of target proteins [7] [2].

Membrane interaction studies reveal that pyrrole-2,5-dione derivatives can intercalate into lipid bilayers and interact with membrane-associated proteins through hydrophobic mechanisms. Research demonstrates that N-pyrene maleimide derivatives can bind to proteins through both covalent attachment to sulfhydryl groups and non-covalent adsorption on hydrophobic protein surfaces, with the latter contributing 2-8 moles of probe per mole of protein [3]. This dual binding mode suggests that 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione can modulate protein function through multiple mechanisms simultaneously.

The compound's selectivity for specific protein-protein interfaces is enhanced by the spatial arrangement of its hydrophobic and electrophilic regions. Molecular modeling studies of related maleimide derivatives indicate that hydrophobic groups are well-tolerated in specific orientations relative to the maleimide ring, with yellow isopleths in molecular electrostatic potential maps showing favorable hydrophobic interactions in regions adjacent to positions 2 and 3 of the maleimide core [8]. This spatial selectivity enables the compound to target specific protein interfaces while avoiding non-specific binding to other hydrophobic protein regions.

Apoptotic Pathway Activation via p53-Dependent Mechanisms

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione demonstrates potent capability to activate apoptotic pathways through p53-dependent mechanisms, representing a critical aspect of its anticancer activity. The compound's structural features enable it to interact with key regulatory proteins in the p53 pathway, leading to transcriptional activation of pro-apoptotic genes and subsequent programmed cell death [9] [10] [11].

Research indicates that pyrrole-2,5-dione derivatives can directly influence p53 protein stability and transcriptional activity through multiple mechanisms. Studies with related pyrrolopyrimidine compounds demonstrate that these structures can reactivate mutant p53 proteins both in vitro and in vivo, with compounds like UCI-LC0023 showing selective effects on p53-dependent pathways independent of p73 family members [10]. The benzimidazole moiety in these compounds proved essential for p53 reactivation, suggesting that the benzoyl substituent in 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione may contribute similarly to p53 pathway modulation.

The compound's ability to activate p53-dependent apoptosis involves both transcriptional and post-transcriptional mechanisms. Research demonstrates that p53 activation leads to upregulation of pro-apoptotic proteins including Bax, Bak, and Puma, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-XL [9] [11]. This dual regulatory effect creates a pro-apoptotic cellular environment that favors mitochondrial membrane permeabilization and subsequent activation of the intrinsic apoptotic pathway.

Mitochondrial Pathway Activation and Caspase Cascade

The p53-dependent apoptotic response induced by 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione involves coordinated activation of the mitochondrial apoptotic pathway. Studies with structurally related compounds demonstrate that p53 activation leads to increased expression of pro-apoptotic Bcl-2 family proteins, resulting in mitochondrial outer membrane permeabilization and cytochrome c release [12] . This mitochondrial response occurs through both p53-dependent transcriptional activation and direct mitochondrial effects of p53 protein.

The compound's effects on caspase activation represent a critical downstream consequence of p53 pathway activation. Research indicates that p53-dependent apoptosis involves sequential activation of caspase-9 and caspase-3, with caspase-9 activation occurring through formation of the apoptosome complex following cytochrome c release [9] [14]. Quantitative studies demonstrate that related pyrrolopyrimidine compounds can increase caspase-3 levels by 6-8 fold and caspase-9 levels by 4-6 fold in responsive cell lines, indicating robust activation of the proteolytic cascade [12].

The temporal profile of apoptotic pathway activation reveals a coordinated sequence of molecular events. Initial p53 activation occurs within 6-12 hours of compound exposure, followed by Bax upregulation and Bcl-2 downregulation at 12-24 hours. Mitochondrial events, including cytochrome c release, occur at 12-24 hours, with caspase activation peaking at 24-48 hours and PARP cleavage evident at 48-72 hours [9] [15] . This temporal progression indicates that 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione initiates a sustained apoptotic response through p53-dependent mechanisms.

Transcriptional Targets and Gene Expression Changes

The p53-dependent transcriptional response to 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione involves selective activation of pro-apoptotic target genes while modulating cell cycle regulatory pathways. Research demonstrates that p53 activation leads to differential regulation of downstream target genes, with enhanced induction of genes such as Bax, KILLER/DR5, and various PIG (p53-induced genes) family members [16] . This selective transcriptional response suggests that the compound may preferentially activate apoptotic over cell cycle arrest pathways.

Studies indicate that p53 activation domain requirements for apoptotic induction differ from those required for cell cycle arrest. Research shows that activation domain 2 and the proline-rich domain are essential for p53-dependent apoptosis, while these domains are less critical for cell cycle arrest functions [16] . This differential requirement suggests that 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione may selectively engage specific p53 activation domains to preferentially induce apoptosis.

The compound's effects on p53 protein stability and post-translational modifications contribute to sustained apoptotic signaling. Studies demonstrate that p53-dependent apoptosis requires specific post-translational modifications, including phosphorylation and acetylation events that stabilize p53 protein and enhance its transcriptional activity [11] [16]. The interaction between 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione and p53 regulatory pathways likely involves modulation of these post-translational modifications, leading to enhanced p53 stability and transcriptional activity.

Tyrosine Kinase Inhibition Profiles and Selectivity Patterns

1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione demonstrates remarkable selectivity and potency as a tyrosine kinase inhibitor, with particular efficacy against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The compound's pyrrole-2,5-dione core structure provides an optimal framework for ATP-competitive inhibition, while the benzoyl and chlorophenyl substituents contribute to selectivity through specific interactions with individual kinase binding sites [17] [18].

Comprehensive kinase profiling studies reveal that 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione exhibits IC50 values in the submicromolar range against EGFR (0.06-0.36 μM) and shows variable activity against VEGFR2 (0.22-11.41 μM) depending on the specific assay conditions and cell line tested [19] [17] [18]. The compound's selectivity profile extends to other therapeutically relevant kinases, including Aurora A/B kinases (1.33-1.63 μM), BCR-ABL (0.35-1.56 μM), and FLT3 (0.14-1.89 μM), indicating broad-spectrum activity against oncogenic kinases.

The molecular basis for kinase selectivity involves specific interactions between the compound's structural features and the ATP binding domains of target kinases. Research demonstrates that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives form stable complexes with EGFR and VEGFR2 ATP binding domains, with these complexes showing greater stability compared to complexes with ANP (a structural analogue of ATP) [17]. This enhanced binding affinity suggests that the compound can effectively compete with ATP for binding to kinase active sites.

ATP-Competitive Inhibition Mechanisms

The ATP-competitive inhibition mechanism of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione involves direct binding to the ATP binding pocket of target kinases, preventing ATP binding and subsequent phosphorylation events. Molecular docking studies indicate that the compound's planar pyrrole-2,5-dione core can effectively occupy the adenine binding region of kinase active sites, while the benzoyl and chlorophenyl substituents provide additional binding interactions with kinase-specific residues [19] [17].

The compound's binding mode involves multiple contact points within kinase active sites, contributing to both potency and selectivity. Research demonstrates that the maleimide ring system can form hydrogen bonds with hinge region residues, while the aromatic substituents engage in hydrophobic interactions with the kinase hydrophobic pocket [19] [17]. The chlorine substituent provides additional selectivity through halogen bonding interactions with specific residues that vary between different kinase families.

Kinetic studies reveal that 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione functions as a competitive inhibitor with respect to ATP, showing increased IC50 values at higher ATP concentrations. This competitive behavior confirms that the compound directly competes with ATP for binding to kinase active sites rather than functioning through allosteric mechanisms [17]. The compound's ability to maintain inhibitory activity across a range of ATP concentrations suggests high binding affinity and favorable thermodynamic parameters for kinase interaction.

Selectivity Determinants and Structure-Activity Relationships

The selectivity profile of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione is determined by specific structural features that enable preferential binding to certain kinase families. Research indicates that the compound's selectivity arises from complementary interactions between the benzoyl and chlorophenyl substituents and variable regions within different kinase binding sites [19] [17] [18]. The positioning and electronic properties of these substituents create a unique binding signature that favors certain kinase architectures over others.

The compound's high selectivity for EGFR involves specific interactions with the kinase's unique binding site features, including the hydrophobic pocket formed by residues such as Leu718, Val726, and Ala743. The benzoyl substituent provides optimal hydrophobic contact with these residues, while the chlorophenyl group contributes additional binding affinity through interactions with the kinase's selectivity pocket [19] [17]. This combination of interactions creates a binding mode that is highly specific for EGFR compared to other kinase families.

VEGFR2 selectivity involves different binding interactions, with the compound's structure complementing the larger ATP binding site of this kinase. Research demonstrates that VEGFR2 inhibitors benefit from extended aromatic systems that can occupy the kinase's spacious binding pocket, with the benzoyl and chlorophenyl substituents of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione providing optimal binding geometry [20] [19] [21]. The compound's variable activity against VEGFR2 may reflect differences in binding site accessibility or conformational flexibility between different VEGFR2 states.

Kinase Resistance and Mutation Profiles

The resistance profile of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione against kinase mutations represents a critical consideration for therapeutic applications. Research indicates that ATP-competitive inhibitors can maintain activity against certain kinase mutations, particularly those located outside the ATP binding site, while showing reduced activity against gatekeeper mutations that directly impact inhibitor binding [17] [22]. The compound's broad structural interactions with kinase active sites may provide resilience against some resistance mutations.

Studies with related pyrrole-2,5-dione derivatives demonstrate that these compounds can maintain activity against certain EGFR mutations, including some that confer resistance to first-generation EGFR inhibitors. The compound's unique binding mode may enable it to accommodate certain structural changes in mutant kinases while maintaining inhibitory activity [19] [17]. However, specific resistance profiles would require detailed characterization against clinically relevant kinase mutations.